molecular formula C11H11NO3 B1598640 4-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 23745-26-8

4-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B1598640
CAS No.: 23745-26-8
M. Wt: 205.21 g/mol
InChI Key: RXFRECYQSDDFRO-UHFFFAOYSA-N
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Description

4-[(Cyclopropylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO3. It is known for its role in the preparation of triazole derivatives, which are inhibitors of cathepsin S . This compound is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbonyl)amino]benzoic acid typically involves the following steps:

    Formation of Cyclopropylcarbonyl Chloride: Cyclopropylcarbonyl chloride is prepared by reacting cyclopropylcarboxylic acid with thionyl chloride.

    Amination: The cyclopropylcarbonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form this compound.

The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The carboxylic acid group can react with alcohols to form esters.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives.

    Esterification: Formation of esters.

    Hydrolysis: Formation of 4-aminobenzoic acid and cyclopropylcarboxylic acid.

Scientific Research Applications

4-[(Cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]benzoic acid involves its interaction with cathepsin S. The compound inhibits the activity of cathepsin S by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclopropylcarbonyl)amino]benzoic acid is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other benzoic acid derivatives and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFRECYQSDDFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389815
Record name 4-[(cyclopropylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23745-26-8
Record name 4-[(cyclopropylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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